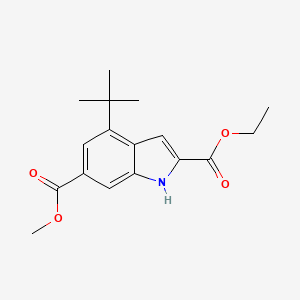

4-t-Butylindole-2,6-dicarboxylic acid-2-ethyl-6-methyl ester

Overview

Description

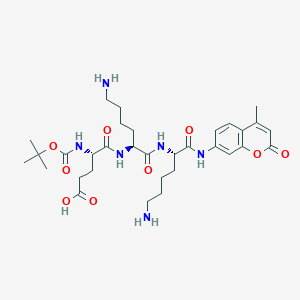

“4-t-Butylindole-2,6-dicarboxylic acid-2-ethyl-6-methyl ester” is an organic compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains two carboxyl groups (−COOH), which are characteristic of dicarboxylic acids . These carboxyl groups have been further modified into esters with ethyl and methyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the t-butyl group attached to the 4-position of the indole, and the dicarboxylic acid groups at the 2 and 6 positions of the indole. These carboxyl groups would be present as esters, with one being an ethyl ester and the other a methyl ester .Chemical Reactions Analysis

As a dicarboxylic ester, this compound could undergo reactions typical of esters, such as hydrolysis, reduction, and transesterification . The indole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, esters have pleasant odors and are less polar than the carboxylic acids from which they are derived . The presence of the indole ring could contribute to increased stability and rigidity in the molecule .Scientific Research Applications

Synthesis and Chemical Reactions

- Hantzsch Pyrrole Synthesis : The compound is involved in the Hantzsch synthesis, where ethyl esters of 2-alkylpyrrole-3-carboxylic acids are produced, with t-butyl esters generated when the 2-alkyl group is methyl. However, it's noted that t-butyl esters do not survive certain conditions, emphasizing the delicate nature of this compound in chemical reactions (Roomi & Macdonald, 1970).

Material Science and Polymer Studies

- Mass Spectrometry in Material Science : Butyl esters, similar to 4-t-Butylindole-2,6-dicarboxylic acid-2-ethyl-6-methyl ester, were studied through mass spectrometry to determine their behavior and properties, critical in fields like material science and analytical chemistry (Kawashiro et al., 1984).

- Conformations of the Ester Group in Chemical Structures : The study of esters like t-butyl formate, closely related in structure to the compound , helps in understanding the behavior and properties of ester groups in chemical compounds, which is essential in polymer and material sciences (Ōki & Nakanishi, 1970).

Biofuel and Environmental Applications

- Bio-Based Products and Materials : The compound's structural relatives, fatty acid esters, are explored for their potential in producing bio-based products like lubricants, plastics, and biofuels, indicating the potential environmental applications of similar compounds (Pomelli et al., 2015).

- Efficiency as Diesel Fuels : Methyl and other esters of fatty acids, sharing structural characteristics with 4-t-Butylindole-2,6-dicarboxylic acid-2-ethyl-6-methyl ester, have been studied for their efficiency as diesel fuels, showing the relevance of such compounds in renewable energy research (Klopfenstein & Walker, 1983).

properties

IUPAC Name |

2-O-ethyl 6-O-methyl 4-tert-butyl-1H-indole-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-6-22-16(20)14-9-11-12(17(2,3)4)7-10(15(19)21-5)8-13(11)18-14/h7-9,18H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBPRJKPSPZHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2N1)C(=O)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-t-Butylindole-2,6-dicarboxylic acid-2-ethyl-6-methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid](/img/structure/B1523469.png)

![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)

![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)